molecular formula C22H25N3O6S B2875481 ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-26-4

ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2875481
CAS No.: 399001-26-4
M. Wt: 459.52
InChI Key: JQDLAHHTVWUCOV-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a benzenesulfonyl group at the 4-position. This benzenesulfonyl group is further modified at the para-position with a carbamoyl linkage to a 3-acetylphenyl moiety.

Properties

IUPAC Name

ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDLAHHTVWUCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-acetylphenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents on the aromatic rings and sulfonamide/carbamoyl linkages. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Ethyl 4-{4-[(3-Acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate and Analogs

Compound Name / ID Key Structural Differences Molecular Formula Key Data (Synthesis Yield, Activity) Reference
Ethyl 4-{[4-((3-cyanothiophen-2-yl)carbamoyl)phenyl]sulfonyl}piperazine-1-carboxylate 3-Cyanothiophen-2-yl instead of 3-acetylphenyl C₁₉H₂₀N₄O₅S₂ ChemSpider ID: 1601295
Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate Benzothiophen-5-yl substituent C₂₂H₂₃N₃O₅S₂ CAS: 441291-13-0
Ethyl 4-[4-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate 4-Methylpyrimidin-2-yl sulfamoyl group C₂₅H₂₈N₆O₇S₂ Molecular weight: 588.6558
tert-Butyl 4-(phenylsulfonyl)piperazin-1-carboxylate (51) tert-Butyl ester, phenylsulfonyl without carbamoyl linkage C₁₅H₂₂N₂O₄S Crude product used without purification
Ethyl 4-(2-(N-(4-chloro-2-methylphenyl)methylsulfonamido)acetyl)piperazine-1-carboxylate Methylsulfonyl and 4-chloro-2-methylphenyl groups C₁₈H₂₅ClN₄O₅S CAS: 335391-70-3

Physicochemical and Analytical Data

  • Spectroscopic Characterization: Analogs such as ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate () and dimorpholinoquinazoline derivatives () were confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and MALDI-TOF, demonstrating the reliability of these techniques for structural validation.
  • Elemental Analysis : Close agreement between calculated and found values (e.g., C: 65.62% vs. 65.48% in ) underscores the purity of synthesized analogs.

Biological Activity

Ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 366.41 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in metabolic processes, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling .
  • Anti-inflammatory Properties : The sulfonamide group in the structure suggests potential anti-inflammatory activity, similar to other sulfonamide derivatives that inhibit pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cell Viability : The compound has been tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential anticancer properties.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in targeted cancer cells, suggesting its role as a pro-apoptotic agent.
Cell LineIC50 (µM)Apoptosis % (24h)
HeLa1530
MCF-72025
A5491040

In Vivo Studies

Animal model studies have provided insights into the pharmacodynamics of the compound:

  • Pain Models : In rodent models of neuropathic pain, administration of the compound resulted in significant pain relief, measured by reduced withdrawal responses to mechanical stimuli.
  • Inflammation Models : Inflammatory models induced by carrageenan showed decreased paw edema upon treatment with the compound, supporting its anti-inflammatory potential.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results indicated:

  • Significant inhibition of cell proliferation.
  • Induction of apoptosis through activation of caspase pathways.

Case Study 2: Analgesic Effects

In a neuropathic pain model using rats, the compound was administered post-injury. Observations included:

  • Reduction in mechanical allodynia.
  • Enhanced recovery of motor function compared to control groups.

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